methyl 3-(4-chlorophenyl)-2-cyanoprop-2-enoate
Overview
Description
methyl 3-(4-chlorophenyl)-2-cyanoprop-2-enoate is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a cyano group and a chlorophenyl group attached to the propenoic acid backbone.
Preparation Methods
The synthesis of methyl 3-(4-chlorophenyl)-2-cyanoprop-2-enoate involves several steps. One common method includes the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of a base to form 3-(4-chlorophenyl)-2-cyanoacrylic acid. This intermediate is then esterified using methanol and an acid catalyst to yield the final product .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
methyl 3-(4-chlorophenyl)-2-cyanoprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of amides or other derivatives.
Common reagents used in these reactions include bases, acids, and specific catalysts depending on the desired transformation. The major products formed from these reactions vary based on the reaction conditions and reagents used .
Scientific Research Applications
methyl 3-(4-chlorophenyl)-2-cyanoprop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: This compound has been studied for its potential biological activities, including its role as an inhibitor in certain biochemical pathways.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: It is used in the production of polymers and other materials due to its reactive functional groups.
Mechanism of Action
The mechanism of action of methyl 3-(4-chlorophenyl)-2-cyanoprop-2-enoate involves its interaction with specific molecular targets. The cyano group and chlorophenyl group play crucial roles in its reactivity and binding affinity. These interactions can lead to the inhibition of certain enzymes or the modulation of specific biochemical pathways .
Comparison with Similar Compounds
Similar compounds to methyl 3-(4-chlorophenyl)-2-cyanoprop-2-enoate include:
3-(4-Chlorophenyl)propanoic acid: This compound shares the chlorophenyl group but lacks the cyano group, leading to different reactivity and applications.
3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate:
The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties.
Properties
IUPAC Name |
methyl 3-(4-chlorophenyl)-2-cyanoprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-15-11(14)9(7-13)6-8-2-4-10(12)5-3-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMKZVIGENYNFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC=C(C=C1)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351798 | |
Record name | 2-Propenoic acid, 3-(4-chlorophenyl)-2-cyano-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54440-99-2 | |
Record name | Methyl 3-(4-chlorophenyl)-2-cyano-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54440-99-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 3-(4-chlorophenyl)-2-cyano-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70351798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL 4-CHLORO-ALPHA-CYANOCINNAMATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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